Deschloro-Zopiclone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deschloro-Zopiclone is a biochemical used for proteomics research . It’s a variant of Zopiclone, a nonbenzodiazepine hypnotic used for the short-term management of insomnia .

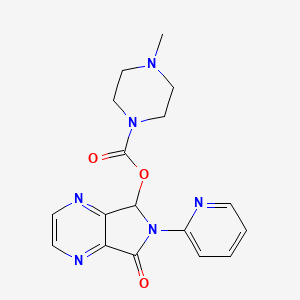

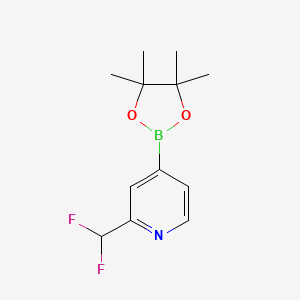

Molecular Structure Analysis

Deschloro-Zopiclone has a molecular formula of C17H18N6O3 and a molecular weight of 354.4 g/mol . It’s structurally similar to Zopiclone, which is a pyrrolo [3,4-b]pyrazine compound .

Chemical Reactions Analysis

Zopiclone undergoes electrochemical oxidation, resulting in products like N-Desmethyl zopiclone and zopiclone N-oxide . These products have also been identified in enzymatic metabolism of the drug .

Physical And Chemical Properties Analysis

Deschloro-Zopiclone has a molecular weight of 354.4 g/mol . Zopiclone, its parent compound, is a pyrrolo [3,4-b]pyrazine compound with a 4-methylpiperazine -1-carboxyl group at the 5-position, a 5-chloropyridin-2-yl group at the 6-position, and an oxo-substituent at the 7-position .

Wissenschaftliche Forschungsanwendungen

Sleep Disorders Management

Deschloro-Zopiclone, like its parent compound Zopiclone, is primarily used in the treatment of insomnia. It is effective in reducing sleep latency, increasing sleep duration, and decreasing nocturnal awakenings . Its therapeutic use is generally recommended for short-term management due to the risk of tolerance and dependence .

Neuropharmacological Research

In neuropharmacology, Deschloro-Zopiclone is utilized to study its effects on GABA_A receptors, which play a crucial role in the modulation of sleep and wakefulness. Research has shown that Z-drugs, including Zopiclone, have varying actions on human GABA_A receptors containing different subunits, which can be extrapolated to Deschloro-Zopiclone .

Toxicological Studies

Deschloro-Zopiclone is also a subject of toxicological studies, where its safety profile, overdose potential, and interactions with other CNS depressants are examined. This research is crucial for understanding the risks associated with its use and for developing safety guidelines .

Pharmacokinetic Profiling

Understanding the pharmacokinetics of Deschloro-Zopiclone is essential for determining its absorption, distribution, metabolism, and excretion. This information helps in optimizing dosing regimens and minimizing adverse effects .

Clinical Trials for Insomnia

Deschloro-Zopiclone may be investigated in clinical trials to assess its efficacy and safety in treating insomnia, especially in specific populations such as those with Alzheimer’s disease or other cognitive impairments .

Forensic Applications

In forensic science, Deschloro-Zopiclone is analyzed in biological specimens using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for toxicological and forensic purposes. This aids in the investigation of drug-related crimes and accidental poisonings .

Wirkmechanismus

Target of Action

Deschloro-Zopiclone, like its parent compound Zopiclone, primarily targets the GABA A receptors in the brain . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Mode of Action

Deschloro-Zopiclone exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and further hyperpolarization of the neuron . This results in a decrease in neuronal excitability, which contributes to the compound’s sedative effects .

Biochemical Pathways

The primary biochemical pathway affected by Deschloro-Zopiclone is the GABAergic system . By enhancing the effect of GABA at the GABA A receptors, Deschloro-Zopiclone increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, muscle relaxation, and anxiolytic effects .

Pharmacokinetics

The metabolism of Deschloro-Zopiclone would likely occur in the liver, with the metabolites being excreted in the urine . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .

Result of Action

The molecular and cellular effects of Deschloro-Zopiclone’s action primarily involve the potentiation of GABAergic neurotransmission . This leads to a decrease in neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects . These effects can contribute to the compound’s use in the management of conditions such as insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deschloro-Zopiclone. Factors such as the pH of the environment can impact the ionization state of the compound, potentially affecting its absorption and distribution . Additionally, factors such as the presence of other medications can impact the metabolism of Deschloro-Zopiclone, potentially leading to drug-drug interactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNVOZOBTKAVFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deschloro-Zopiclone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)